N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide
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Overview
Description
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure, known for its stability and reactivity
Preparation Methods
The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide typically involves a multi-step reaction process. One common method involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate . The reaction conditions often include the use of solvents such as methanol and catalysts like potassium hydroxide. The reaction mass is usually refluxed for several hours, and the progress is monitored using techniques like Thin Layer Chromatography (TLC) .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Scientific Research Applications
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its antibacterial effects . The exact molecular pathways are still under investigation, but it is known to bind to specific sites on bacterial cells, disrupting their normal functions .
Comparison with Similar Compounds
Similar compounds include:
Benzimidazole: An analog with the oxygen replaced by nitrogen.
Benzothiazole: An analog with the oxygen replaced by sulfur.
Benzofuran: An analog without the nitrogen atom.
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide is unique due to its specific structure, which combines the benzoxazole ring with a carbamothioyl group and a chlorobenzamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H16ClN3O3S |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-chlorobenzamide |
InChI |
InChI=1S/C22H16ClN3O3S/c1-28-18-11-10-13(21-24-16-8-4-5-9-19(16)29-21)12-17(18)25-22(30)26-20(27)14-6-2-3-7-15(14)23/h2-12H,1H3,(H2,25,26,27,30) |
InChI Key |
ASSRRKOODLAXJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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